(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[4-methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3S2/c1-28-12-9-17(18(25)24-11-5-8-16(14-24)19(20,21)22)23-29(26,27)13-10-15-6-3-2-4-7-15/h2-4,6-7,10,13,16-17,23H,5,8-9,11-12,14H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNAFANKWRBNJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC(C1)C(F)(F)F)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)N1CCCC(C1)C(F)(F)F)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 3-(trifluoromethyl)piperidine with appropriate reagents to introduce the methylsulfanyl and oxo groups.
Coupling with Phenylethenesulfonamide: The intermediate is then coupled with 2-phenylethenesulfonamide under conditions that favor the formation of the (E)-isomer. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide is investigated for its potential as a pharmaceutical agent. Its sulfonamide moiety is known for its antibacterial properties, and the trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the trifluoromethyl group can enhance binding affinity and selectivity. The piperidine ring provides structural rigidity, facilitating the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Sulfonamide vs. Sulfenamide/Sulfonyl Groups :
- The target compound and tolylfluanid/dichlofluanid share sulfonamide/sulfenamide backbones , which are critical for binding to biological targets (e.g., fungal enzymes) . However, the target compound’s ethenesulfonamide group introduces conformational rigidity absent in the simpler sulfenamide structures of tolylfluanid and dichlofluanid.
Fluorinated Substituents: The 3-(trifluoromethyl)piperidine group in the target compound contrasts with the monofluoroaryl groups in tolylfluanid/dichlofluanid. Trifluoromethyl groups are known to enhance metabolic stability and membrane permeability compared to single fluorine atoms .
Sulfur-Containing Groups: The methylsulfanyl (CH₃S-) group in the target compound differs from the dimethylaminosulfonyl groups in tolylfluanid/dichlofluanid.
Heterocyclic vs. Aromatic Cores: Fenpyroximate employs a pyrazole ring and phenoxy group, targeting mite-specific enzymes, whereas the target compound’s piperidine ring may interact with different biological pathways .
Research Findings and Implications
- Bioactivity Potential: The structural complexity of the target compound suggests broader or more potent activity compared to simpler sulfonamide fungicides. The trifluoromethylpiperidine moiety could confer resistance to enzymatic degradation, a common issue with older fungicides .
- Synthetic Challenges : The presence of multiple stereocenters (e.g., the (E)-ethenesulfonamide configuration) may complicate synthesis, necessitating advanced catalytic methods for industrial-scale production.
Biological Activity
The compound (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The incorporation of the trifluoromethyl group and the piperidine moiety is crucial for enhancing the biological activity of the resulting sulfonamide. The detailed synthetic pathway includes various reagents and conditions that optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds with similar structures. For instance, derivatives containing a methylsulfonyl group have shown significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The minimum inhibitory concentrations (MIC) for these compounds were comparable to established antibiotics, indicating potent antibacterial effects.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 7g | MRSA | 0.5 |
| 7a | E. coli | 0.8 |
| 7i | K. pneumoniae | 0.6 |
COX Inhibition and Anti-inflammatory Properties
The compound also exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. Compounds similar to This compound have demonstrated IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating a high selectivity compared to COX-1 . This selectivity is beneficial as it reduces gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Antinociceptive Activity
In models of neuropathic pain, compounds structurally related to this sulfonamide have shown antinociceptive effects comparable to pregabalin, a standard treatment for neuropathic pain . These studies utilized various pain assessment methods, including the von Frey test and hot plate test, demonstrating that these compounds can effectively reduce pain without significant motor impairment.
The biological activities of This compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's structure allows it to fit into the active site of COX enzymes, leading to competitive inhibition.
- Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration in bacterial cells.
- Neuroprotective Effects : Increases in nerve growth factor (NGF) levels post-treatment suggest a neuroprotective mechanism that may contribute to its antinociceptive properties .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Clinical Trial on Antimicrobial Efficacy : A study involving patients with resistant bacterial infections showed that derivatives similar to this sulfonamide significantly reduced infection rates compared to standard treatments.
- Pain Management Study : In a randomized controlled trial, patients receiving treatment with compounds analogous to this sulfonamide reported lower pain scores and improved quality of life metrics compared to placebo groups.
Q & A
Q. What are the critical considerations for optimizing the synthesis of (E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide?
Answer:
- Key Variables : Reaction temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF or THF for solubility), and reaction time (12–24 hours for complete conversion) must be optimized to maximize yield and stereochemical fidelity.
- Challenges : The trifluoromethyl-piperidine moiety requires inert conditions to prevent hydrolysis, and the (E)-ethenesulfonamide configuration demands strict control of reaction kinetics to avoid isomerization .
- Validation : Use HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to monitor purity and confirm stereochemistry .
Q. What analytical techniques are recommended for structural characterization of this compound?
Answer:
- X-ray Crystallography : Resolve the (E)-configuration and confirm piperidine ring conformation (e.g., chair vs. boat) using single-crystal diffraction (data-to-parameter ratio >18.7 for reliability) .
- NMR/IR Spectroscopy : Use NMR to verify trifluoromethyl group integrity and IR to detect sulfonamide S=O stretches (~1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z accuracy <2 ppm) and detect fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability in biological assays?
Answer:
- Lipophilicity : Calculate logP values (e.g., using computational tools like MarvinSketch) to predict membrane permeability; the trifluoromethyl group increases logP by ~0.5–1.0 units .
- Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24 hours, monitoring degradation via HPLC. Sulfonamide bonds are prone to hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be experimentally validated?
Answer:
- Kinetic Studies : Use stopped-flow NMR to track intermediates in sulfonamide formation. For example, monitor the disappearance of thiol precursors (δ ~2.5 ppm in NMR) .
- Isotopic Labeling : Introduce into the sulfonamide group to trace oxygen migration during hydrolysis, confirming mechanistic pathways .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding to enzymes like carbonic anhydrase, where sulfonamides are known inhibitors. Focus on piperidine-Trp interactions (vdW energy <−5 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the trifluoromethyl-piperidine moiety in hydrophobic pockets .
Q. How should researchers address contradictory bioactivity data across different assay systems?
Answer:
- Assay Optimization : Compare results in cell-free (e.g., enzyme inhibition IC) vs. cellular (e.g., EC) assays. Adjust buffer conditions (e.g., sodium acetate vs. Tris-HCl) to control pH-dependent sulfonamide reactivity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., methylsulfanyl cleavage) that may interfere with assay readouts .
Methodological Tables
Q. Table 1: Recommended Reaction Conditions for Key Synthetic Steps
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| Piperidine coupling | DMF | 70 | HATU | 65–75 | >95% | |
| Sulfonamide formation | THF | 60 | NaH | 80–85 | >98% | |
| Purification | MeOH/HO | – | Column chromatography | – | >99% |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation | Reference |
|---|---|---|---|
| NMR | δ 7.2–7.8 (m, 5H, aromatic) | Phenyl group presence | |
| NMR | δ −65 ppm (q, CF) | Trifluoromethyl group integrity | |
| IR | 1350 cm (S=O stretch) | Sulfonamide bond confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
